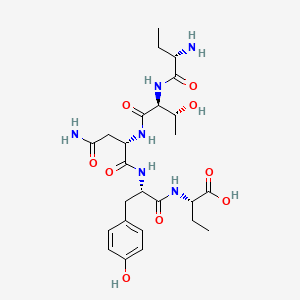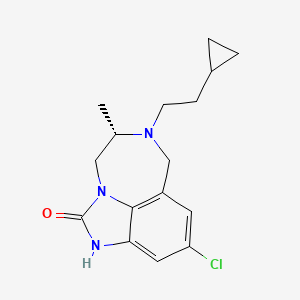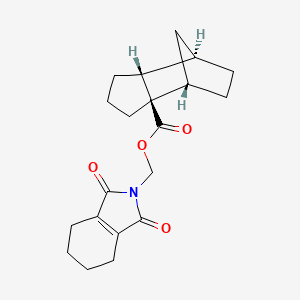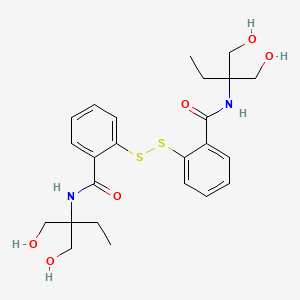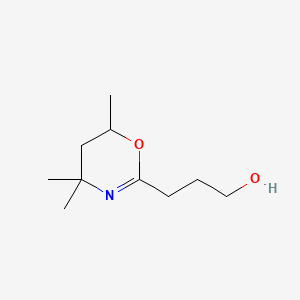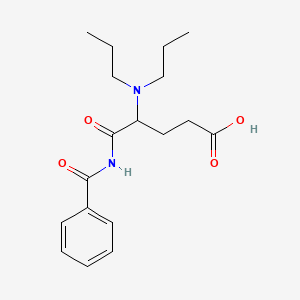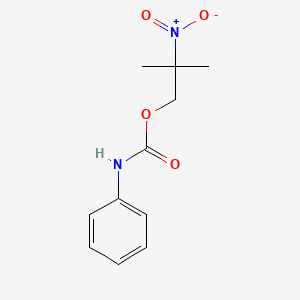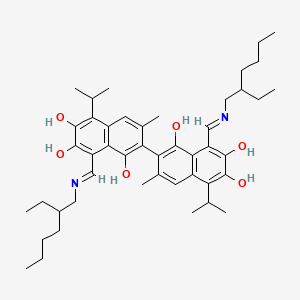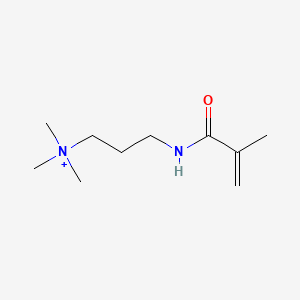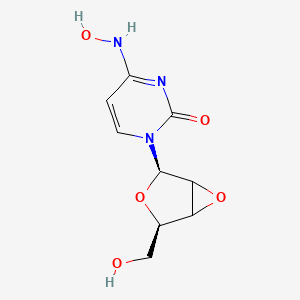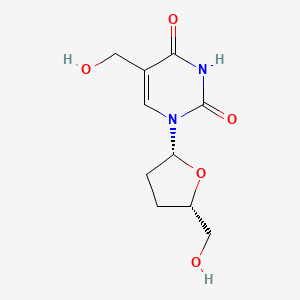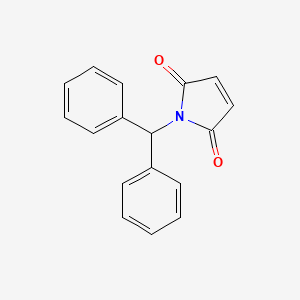
S-(2-((2-(4-Hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-((2-(4-Hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate: is a chemical compound with a complex structure that includes a thiosulfate group, an amino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((2-(4-Hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylethylamine with a suitable thiosulfate donor under controlled conditions. The reaction conditions often require a specific pH, temperature, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(2-((2-(4-Hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, S-(2-((2-(4-Hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may make it useful in the development of new drugs or treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of S-(2-((2-(4-Hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.
Comparison with Similar Compounds
Similar Compounds
- S-(2-((2-(4-Methoxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate
- S-(2-((2-(3-Chloro-4-hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate
- S-(2-((2-(4-Hydroxy-3-methoxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate
Uniqueness
S-(2-((2-(4-Hydroxyphenyl)ethyl)amino)-2-iminoethyl) hydrogen thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
CAS No. |
13338-59-5 |
|---|---|
Molecular Formula |
C10H14N2O4S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-4-hydroxybenzene |
InChI |
InChI=1S/C10H14N2O4S2/c11-10(7-17-18(14,15)16)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H2,11,12)(H,14,15,16) |
InChI Key |
LFTNKGIWXIEXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(CSS(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



